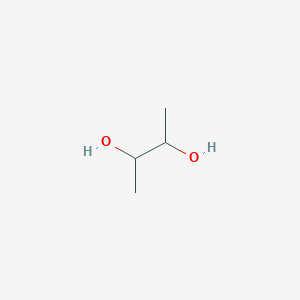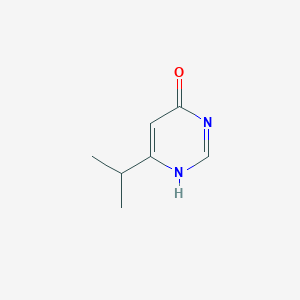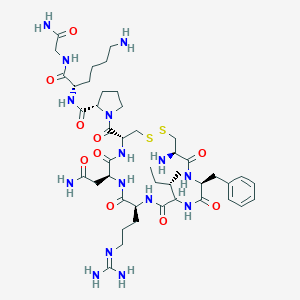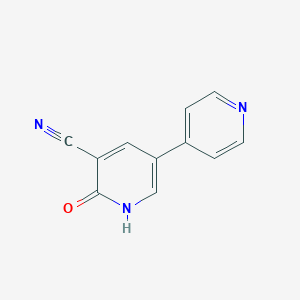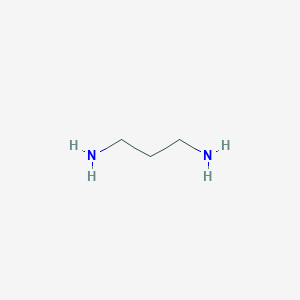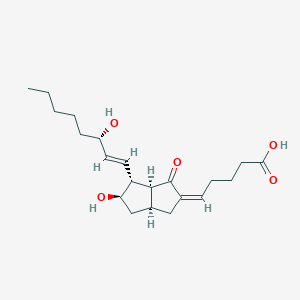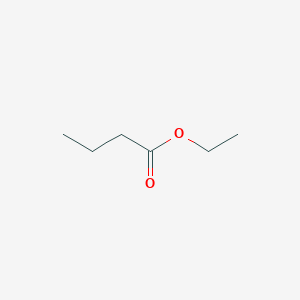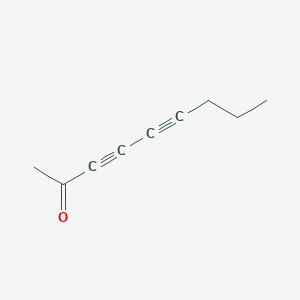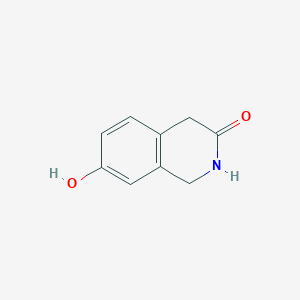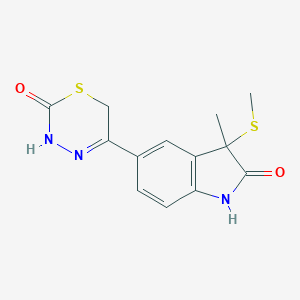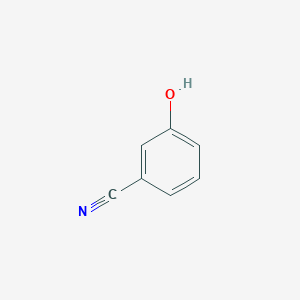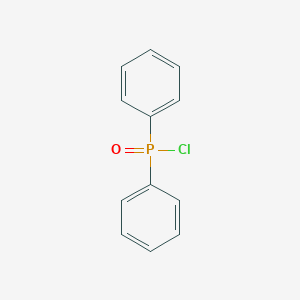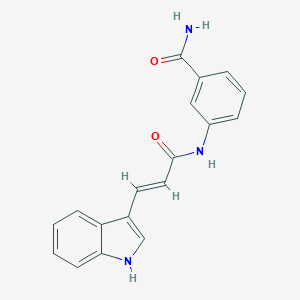
rsc133
科学研究应用
RSC133 具有广泛的科学研究应用,包括:
化学: 用作研究 DNA 甲基化和表观遗传修饰的工具。
生物学: 增强人成体细胞重编程为多能干细胞,并支持这些细胞在未分化状态下的维持。
医学: 在再生医学和癌症研究中具有潜在的治疗应用。
作用机制
RSC133 通过抑制 DNA 甲基转移酶 1 发挥作用,该酶负责将甲基添加到 DNA 中。这种抑制会导致基因表达发生改变,促进成体细胞重编程为多能状态。 此外,this compound 抑制组蛋白脱乙酰酶活性,进一步增强其表观遗传效应 .
准备方法
合成路线和反应条件
RSC133是通过一系列涉及吲哚衍生物的化学反应合成的合成路线通常涉及使用二甲基亚砜和无水乙醇等试剂,反应条件严格控制以确保高纯度和高产率 .
工业生产方法
This compound的工业生产涉及扩大实验室合成工艺。这包括优化反应条件,以最大限度地提高产量和纯度,同时降低成本。 该化合物通常以结晶固体的形式生产,然后使用高效液相色谱等技术进行纯化,以达到至少95%的纯度 .
化学反应分析
反应类型
RSC133经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可用于修饰吲哚核心上的官能团。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤代烷和酰氯等试剂.
形成的主要产物
从这些反应中形成的主要产物包括 this compound 的各种衍生物,每种衍生物都具有独特的生物活性。
相似化合物的比较
类似化合物
5-氮杂胞苷: 表观遗传研究中使用的另一种 DNA 甲基转移酶抑制剂。
曲古霉素 A: 具有类似表观遗传效应的组蛋白脱乙酰酶抑制剂。
RSC133 的独特性
This compound 独特之处在于它同时抑制 DNA 甲基转移酶 1 和组蛋白脱乙酰酶,使其成为重编程成体细胞和维持多能干细胞的有效工具。 这种双重活性使其区别于通常仅针对这些途径之一的其他化合物 .
属性
IUPAC Name |
3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c19-18(23)12-4-3-5-14(10-12)21-17(22)9-8-13-11-20-16-7-2-1-6-15(13)16/h1-11,20H,(H2,19,23)(H,21,22)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUDSQGICKAEGE-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC3=CC=CC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)NC3=CC=CC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418131-46-0 | |
| Record name | 1418131-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does RSC133 influence the reprogramming of somatic cells into a pluripotent state?
A1: this compound exhibits a dual mechanism of action that contributes to its ability to enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). [] Firstly, it acts as an inhibitor of histone deacetylases (HDACs), enzymes responsible for removing acetyl groups from histones. This inhibition leads to increased histone acetylation, promoting a more open chromatin structure and facilitating gene expression changes necessary for pluripotency. [] Secondly, this compound inhibits DNA methyltransferases (DNMTs), enzymes involved in DNA methylation. By inhibiting DNMTs, this compound likely prevents the hypermethylation of genes associated with pluripotency, further contributing to the successful reprogramming process. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


